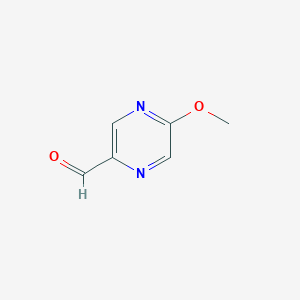
3-乙氧基-4-碘苯甲酸
描述
“3-Ethoxy-4-iodobenzoic acid” is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 3-ethoxy-4-iodobenzoate .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-iodobenzoic acid” consists of a benzene ring substituted with an ethoxy group (–OCH2CH3) at the 3-position and an iodine atom at the 4-position . The carboxylic acid group (–COOH) is attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethoxy-4-iodobenzoic acid” are not available, iodobenzoic acids are generally susceptible to electrophilic aromatic substitution reactions . The iodine atom can be replaced by other groups in these reactions .
Physical And Chemical Properties Analysis
The molecular weight of “3-Ethoxy-4-iodobenzoic acid” is 292.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
科学研究应用
合成应用
3-碘苯并[b]呋喃的合成:Okitsu等人(2008年)的研究表明,使用2-炔基-1-(1-乙氧基乙氧基)苯乙烯,这是与3-乙氧基-4-碘苯甲酸相关的化合物,在碘环化过程中。这个过程导致了各种各样的3-碘苯并[b]呋喃的合成,这在各种化学合成中是重要的(Okitsu et al., 2008)。
异香豆素的合成:Subramanian等人(2005年)研究了邻碘苯甲酸与末端炔烃的偶联反应。他们的工作表明,这种反应可能涉及到类似3-乙氧基-4-碘苯甲酸的衍生物,可以导致异香豆素的形成,在有机合成中很重要(Subramanian et al., 2005)。
氧代二唑烷化合物的合成:Jun(2011年)探讨了乙酸3-碘苯酯的合成及其后续反应,导致氧代二唑烷的形成。这些发现表明了3-乙氧基-4-碘苯甲酸在类似合成途径中的潜力(Jun, 2011)。
化学表征和反应
热力学研究:Tan和Sabbah(1994年)对碘苯甲酸的各种异构体进行了热力学研究,包括4-碘苯甲酸。这项研究可以提供关于3-乙氧基-4-碘苯甲酸的物理和化学性质的见解(Tan & Sabbah, 1994)。
无催化剂P-C偶联反应:Jablonkai和Keglevich(2015年)探讨了涉及卤代苯甲酸如4-碘苯甲酸的P-C偶联反应。这样的研究可以推广到了解与3-乙氧基-4-碘苯甲酸类似的反应(Jablonkai & Keglevich, 2015)。
生物降解研究:Santos,New和Kingswood(1999年)研究了各种碘苯甲酸的生物降解,提供了关于可能影响类似3-乙氧基-4-碘苯甲酸的化合物的环境和代谢过程的见解(Santos, New, & Kingswood, 1999)。
作用机制
Target of Action
It is known that iodobenzoic acids, which 3-ethoxy-4-iodobenzoic acid is a derivative of, consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . This structure suggests that the compound may interact with biological targets that have affinity for iodinated benzoic acids.
Mode of Action
Iodobenzoic acids are known to undergo various chemical reactions, such as fischer–speier esterification . This suggests that 3-Ethoxy-4-iodobenzoic acid may interact with its targets through similar chemical reactions.
生化分析
Cellular Effects
3-Ethoxy-4-iodobenzoic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, 3-Ethoxy-4-iodobenzoic acid can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-Ethoxy-4-iodobenzoic acid involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, 3-Ethoxy-4-iodobenzoic acid can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to downstream effects on cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethoxy-4-iodobenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Ethoxy-4-iodobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Ethoxy-4-iodobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Ethoxy-4-iodobenzoic acid have been associated with toxic effects, including liver and kidney damage . It is important to determine the threshold doses that elicit therapeutic versus toxic effects to ensure safe and effective use of the compound in research and potential clinical applications.
Metabolic Pathways
3-Ethoxy-4-iodobenzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in the oxidative metabolism of xenobiotics . The compound can also affect the levels of various metabolites by modulating the activity of metabolic enzymes. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of 3-Ethoxy-4-iodobenzoic acid.
Transport and Distribution
The transport and distribution of 3-Ethoxy-4-iodobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 3-Ethoxy-4-iodobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Ethoxy-4-iodobenzoic acid is determined by various targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of 3-Ethoxy-4-iodobenzoic acid within these organelles can impact its activity and function, influencing cellular processes such as energy production and protein synthesis.
属性
IUPAC Name |
3-ethoxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKNIQVZIFYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

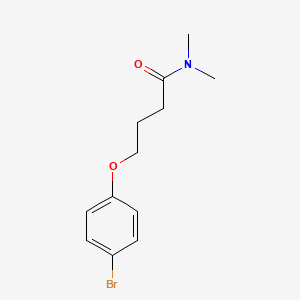
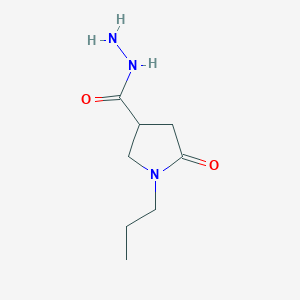
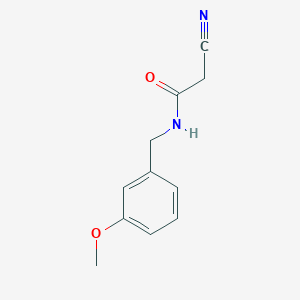

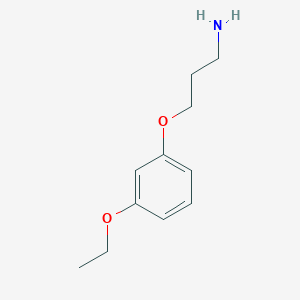
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
![5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395837.png)


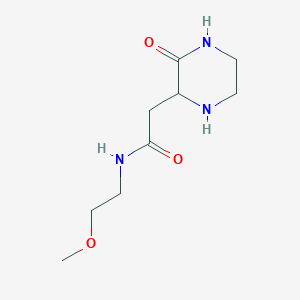

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)

